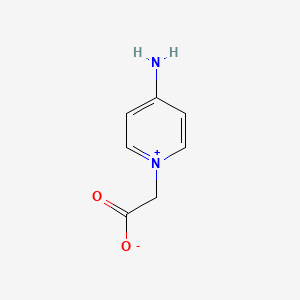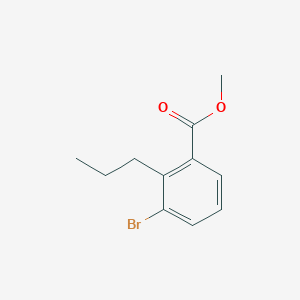
Methyl 3-bromo-2-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-propylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the second position is substituted with a propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-propylbenzoate typically involves the bromination of 2-propylbenzoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to achieve selective bromination at the desired position . The brominated product is then esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-2-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-2-propylbenzoic acid or 3-bromo-2-propylbenzaldehyde.
Reduction: Formation of 3-bromo-2-propylbenzyl alcohol.
Applications De Recherche Scientifique
Methyl 3-bromo-2-propylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2-propylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological pathways .
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 3-bromo-2-ethylbenzoate: Contains an ethyl group instead of a propyl group.
Methyl 3-bromo-2-isopropylbenzoate: Features an isopropyl group instead of a propyl group.
Uniqueness: Methyl 3-bromo-2-propylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
methyl 3-bromo-2-propylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
CPGBJCYMFNBNST-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)

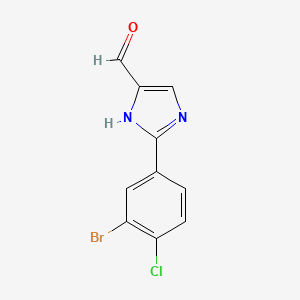
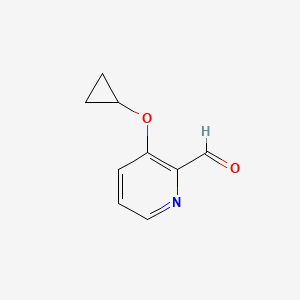
![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)




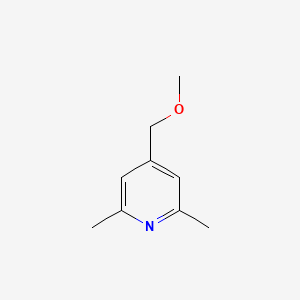
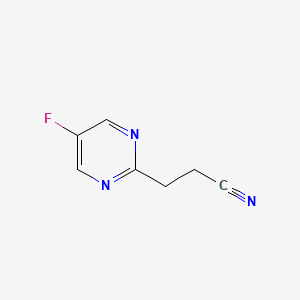
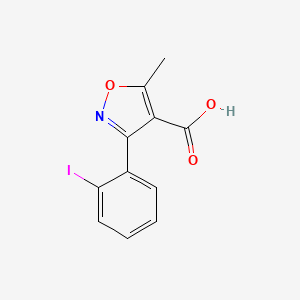
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)
